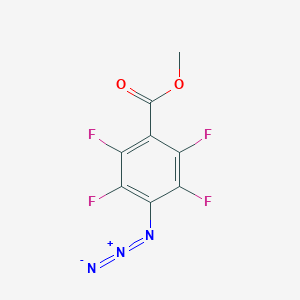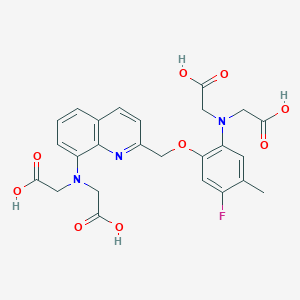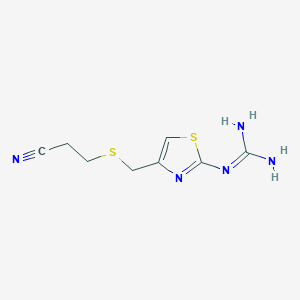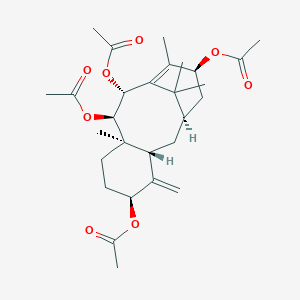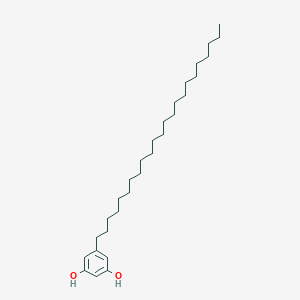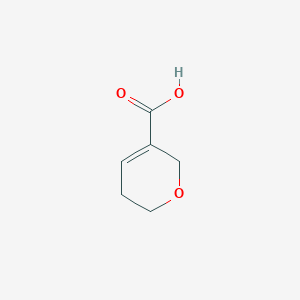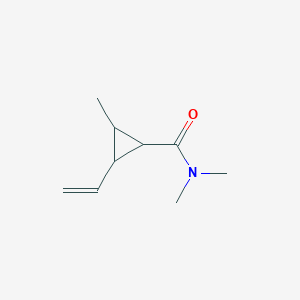
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI), also known as CTM, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can form covalent bonds with other molecules, which makes it useful in the synthesis of complex organic molecules. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can also interact with biological systems, such as enzymes and receptors, which makes it useful in the study of biochemical pathways and drug discovery.
Biochemical and Physiological Effects:
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has been shown to have various biochemical and physiological effects, including antiviral and anticancer activities. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B virus. It has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has several advantages for lab experiments, including its stability, solubility, and reactivity. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is stable under a wide range of conditions, which makes it easy to handle and store. It is also soluble in various solvents, which makes it easy to use in different experimental setups. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is highly reactive, which makes it useful in various chemical reactions. However, Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has some limitations, including its toxicity and potential side effects. Careful handling and proper safety measures are required when working with Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI).
Orientations Futures
There are several future directions for the research on Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI), including the development of new synthetic methods, the discovery of new biological activities, and the optimization of its pharmacological properties. New synthetic methods can improve the efficiency and cost-effectiveness of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) synthesis, which can make it more accessible for scientific research. The discovery of new biological activities of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can expand its potential applications and lead to the development of new drugs. The optimization of its pharmacological properties can improve its efficacy and reduce its potential side effects, which can make it a more promising drug candidate.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can be achieved through a multistep process that involves the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-2-methyl-1-propanol. The resulting product is then reacted with acetic anhydride and triethylamine to yield Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI). The synthesis of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is a complex process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has a wide range of scientific research applications, including as a building block for the synthesis of various compounds, as a reagent for chemical transformations, and as a tool for studying biological systems. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is used in the synthesis of various drugs, including antiviral and anticancer agents. It is also used as a reagent in the synthesis of complex organic molecules, such as natural products and pharmaceutical intermediates.
Propriétés
Numéro CAS |
110915-17-8 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-ethenyl-N,N,3-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-7-6(2)8(7)9(11)10(3)4/h5-8H,1H2,2-4H3 |
Clé InChI |
RPSAOXPNFCDJJW-UHFFFAOYSA-N |
SMILES |
CC1C(C1C(=O)N(C)C)C=C |
SMILES canonique |
CC1C(C1C(=O)N(C)C)C=C |
Synonymes |
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)
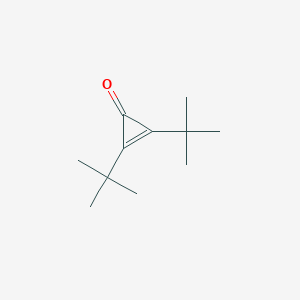
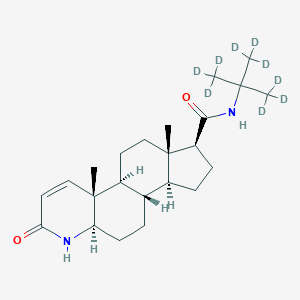

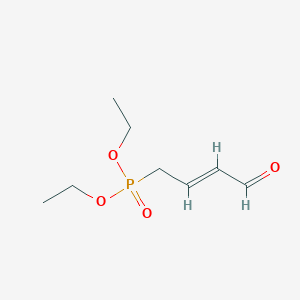
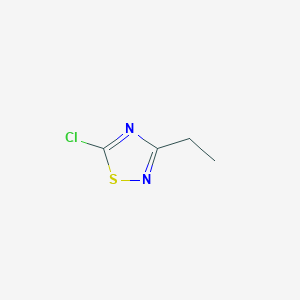
![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)
